Home > Products > Screening Compounds P115048 > 1-Butylcarbamoyl-5-fluorouracil
1-Butylcarbamoyl-5-fluorouracil - 64098-82-4

1-Butylcarbamoyl-5-fluorouracil

Catalog Number: EVT-8767899
CAS Number: 64098-82-4
Molecular Formula: C9H12FN3O3
Molecular Weight: 229.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Butylcarbamoyl-5-fluorouracil is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent used primarily in the treatment of various cancers, particularly colorectal cancer. This compound combines the antitumor properties of 5-fluorouracil with a butylcarbamoyl group, potentially enhancing its pharmacokinetic profile and therapeutic efficacy. The structure of 1-butylcarbamoyl-5-fluorouracil allows for improved solubility and permeability, making it a candidate for advanced drug delivery systems.

Source and Classification

1-Butylcarbamoyl-5-fluorouracil belongs to the class of antimetabolites, which are substances that interfere with the normal metabolic processes within cells. Specifically, it is classified under pyrimidine analogs due to its structural similarity to uracil, a naturally occurring nucleobase. The compound is synthesized from 5-fluorouracil, which has been utilized in clinical settings since the 1950s.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-butylcarbamoyl-5-fluorouracil typically involves several steps, starting from 5-fluorouracil. A common method includes the reaction of 5-fluorouracil with butyl isocyanate or butyl carbamate under appropriate conditions to form the desired carbamoyl derivative.

A detailed synthesis pathway may include:

  1. Formation of Intermediate: 5-fluorouracil is reacted with formaldehyde to create various hydroxymethylene derivatives.
  2. Esterification: The resulting mixture is coupled with butyric acid or its derivatives in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide to facilitate ester formation.
  3. Purification: The crude product is purified through flash chromatography and recrystallization techniques to yield pure 1-butylcarbamoyl-5-fluorouracil.

The yield and purity of the final product can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Molecular Structure Analysis

Structure and Data

The molecular formula for 1-butylcarbamoyl-5-fluorouracil is C_{10}H_{12}F_{N}_{3}O_{2}. The structure consists of a pyrimidine ring with a fluorine atom at the 5-position and a butylcarbamoyl group at the nitrogen atom. Key structural features include:

  • Molecular Weight: Approximately 229.22 g/mol.
  • Melting Point: Typically ranges around 180-182°C.

The molecular structure can be represented as follows:

\text{Structure }\text{C}_{4}\text{H}_{9}\text{NCO}+\text{C}_{4}\text{H}_{3}\text{F}\text{N}_{2}\text{O}_{2}
Chemical Reactions Analysis

Reactions and Technical Details

1-Butylcarbamoyl-5-fluorouracil can undergo various chemical reactions typical for carbamates and fluorinated compounds:

  • Hydrolysis: In aqueous environments, it may hydrolyze to release 5-fluorouracil, although this process can be slow depending on conditions.
  • Decomposition: Under acidic or basic conditions, it may decompose, leading to the formation of byproducts that can affect its efficacy.

Additionally, it can participate in substitution reactions where the fluorine atom may be replaced by nucleophiles under specific conditions .

Mechanism of Action

Process and Data

The mechanism of action for 1-butylcarbamoyl-5-fluorouracil aligns closely with that of its parent compound, 5-fluorouracil. Once inside the cell, it is converted into active metabolites such as fluorodeoxyuridine monophosphate (FdUMP) which inhibit thymidylate synthase, a key enzyme in DNA synthesis. This inhibition leads to:

  • Disruption of RNA and DNA Synthesis: By mimicking uracil, it interferes with RNA processing and DNA replication.
  • Cell Cycle Arrest: It primarily induces S-phase arrest in cancer cells, preventing further cell division .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

1-Butylcarbamoyl-5-fluorouracil exhibits several important physical and chemical properties:

  • Solubility: Generally more soluble in organic solvents compared to its parent compound due to the butyl group.
  • Stability: Stable under neutral pH but may degrade under extreme pH conditions.

Other relevant data include:

  • Log P (Partition Coefficient): Indicates hydrophobicity which influences absorption and distribution in biological systems.
Applications

Scientific Uses

1-Butylcarbamoyl-5-fluorouracil has potential applications in:

  • Cancer Therapy: As an enhanced formulation for treating solid tumors where traditional delivery methods are insufficient.
  • Drug Delivery Systems: Its improved solubility makes it suitable for incorporation into nanoparticles or other advanced delivery mechanisms aimed at enhancing bioavailability.

Research continues to explore its efficacy in combination therapies with other chemotherapeutic agents .

Introduction to 5-Fluorouracil Prodrug Development

Historical Context of Fluoropyrimidine-Based Antineoplastic Agents

The development of fluoropyrimidine antineoplastic agents began with the seminal synthesis of 5-fluorouracil in 1957 by Heidelberger and colleagues. This foundational compound emerged from rational drug design targeting thymidylate synthase, a critical enzyme in DNA synthesis [1]. Despite its broad-spectrum activity against epithelial malignancies, 5-fluorouracil exhibited significant limitations: a short plasma half-life (10-20 minutes), unpredictable oral bioavailability due to dihydropyrimidine dehydrogenase-mediated catabolism, and dose-limiting toxicities [2] [5]. These challenges catalyzed the development of prodrug strategies to optimize therapeutic efficacy.

The 1980s witnessed the clinical introduction of tegafur, a first-generation prodrug activated via hepatic cytochrome P450 enzymes (notably CYP2A6) and thymidine phosphorylase [9]. Subsequent innovations focused on combinatorial formulations: UFT combined tegafur with uracil to inhibit dihydropyrimidine dehydrogenase, while S-1 incorporated tegafur with dual modulators (5-chloro-2,4-dihydroxypyridine for dihydropyrimidine dehydrogenase inhibition and potassium oxonate to reduce gastrointestinal toxicity) [1] [9]. The 1990s marked the advent of capecitabine, an orally bioavailable prodrug activated through a three-enzyme cascade culminating in thymidine phosphorylase-mediated conversion to 5-fluorouracil within tumors [1]. These milestones underscore the evolution from simple fluorouracil analogs to sophisticated tumor-targeted prodrug systems.

Table 1: Evolution of Key 5-Fluorouracil Prodrugs

ProdrugYear IntroducedActivation MechanismInnovation Focus
Tegafur1980sCYP2A6 hydroxylation → spontaneous decompositionHepatic activation
UFT1980sTegafur + uracil (DPD inhibition)Pharmacokinetic modulation
S-11990sTegafur + CDHP (DPD inhibitor) + OXO (GI protector)Multifunctional formulation
Capecitabine1990sCarboxylesterase → CE → TP enzyme cascadeTumor-selective activation

Rationale for Prodrug Modification of 5-Fluorouracil

Prodrug development addresses four fundamental limitations inherent to 5-fluorouracil:

  • Pharmacokinetic Optimization: 5-Fluorouracil undergoes rapid catabolism by dihydropyrimidine dehydrogenase, with >80% of administered doses degraded to inactive metabolites before reaching target tissues [2] [5]. Prodrugs like 1-butylcarbamoyl-5-fluorouracil incorporate lipophilic side chains that enhance metabolic stability. The butylcarbamoyl moiety shields the uracil ring, reducing dihydropyrimidine dehydrogenase accessibility and prolonging systemic exposure [6].

  • Bioavailability Enhancement: The hydrophilic nature of 5-fluorouracil (log P ≈ -0.89) limits gastrointestinal absorption. Structural modifications through N1-carbamate derivatization increase lipophilicity, enabling passive diffusion across biological membranes [6] [10]. For instance, 1-butylcarbamoyl-5-fluorouracil exhibits significantly higher octanol-water partition coefficients than the parent drug, facilitating oral administration routes.

  • Tissue-Specific Targeting: Selective activation remains a cornerstone of prodrug design. Capecitabine exploits elevated thymidine phosphorylase activity in tumor tissues, generating 5-fluorouracil preferentially at malignant sites [1]. Similarly, cytochrome P450 isoforms overexpressed in hepatic metastases (e.g., CYP2B6) activate prodrugs like tegafur, concentrating cytotoxicity within metastatic niches [4] [9].

  • Mitigation of Non-Target Toxicity: By minimizing premature 5-fluorouracil release, prodrugs reduce exposure to bone marrow and gastrointestinal epithelia. Potassium oxonate in S-1 inhibits orotate phosphoribosyltransferase in gut mucosa, preventing phosphorylation to toxic metabolites while permitting activation in tumor cells [1] [9].

Table 2: Comparative Properties of 5-Fluorouracil vs. Prodrug Derivatives

Property5-FluorouracilProdrug DerivativesTherapeutic Impact
Plasma Half-life10-20 minutes6-12 hours (tegafur)Reduced dosing frequency
Oral BioavailabilityErratic (0-80%)>80% (capecitabine)Predictable pharmacokinetics
Catabolism by DPDExtensiveMinimized (chemical shielding)Lower interpatient variability
Tumor:Plasma Concentration Ratio1:13:1 (capecitabine in CRC)Enhanced therapeutic index

Structural Classification of 5-Fluorouracil Derivatives

5-Fluorouracil prodrugs are categorized by their chemical modifications to the pyrimidine ring:

N1-Substituted Derivatives

This class modifies the N1 position to alter metabolic stability and activation pathways:

  • Carbamates: 1-Butylcarbamoyl-5-fluorouracil exemplifies this subclass, where a butylcarbamoyl group (-CONHC₄H₉) replaces the N1 hydrogen. The carbamate linkage confers hydrolytic stability at physiological pH while remaining susceptible to intracellular esterases and amidases. The butyl chain enhances lipophilicity (log P increase >2 units vs. 5-fluorouracil), facilitating membrane permeation [6] [10].
  • Sugar-Conjugates: Tegafur (1-(2-tetrahydrofuryl)-5-fluorouracil) incorporates a tetrahydrofuran moiety, enabling activation via hepatic CYP2A6-mediated oxidation. The resultant hydroxy intermediate spontaneously decomposes to 5-fluorouracil and succinic aldehyde [1] [9].

N3-Substituted Derivatives

N3 modifications focus on altering substrate recognition by catabolic enzymes:

  • Aromatic/Alkyl Groups: Compounds like 1,3-bis(2-chloroethyl)-1-nitrosourea conjugates exploit enhanced lipophilicity for CNS penetration. These derivatives resist dihydropyrimidine dehydrogenase degradation but require enzymatic cleavage for activation [3].

Dual N1,N3-Substituted Derivatives

Bifunctional modifications achieve synergistic effects:

  • Mutual Prodrugs: Molecules like (5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl 2-(6-methoxynaphthalen-2-yl)propanoate conjugate 5-fluorouracil with anti-inflammatory agents (e.g., naproxen) via biodegradable linkers. These hybrids enable simultaneous intracellular delivery of dual pharmacophores, potentially overcoming multidrug resistance [6] [7].

Table 3: Structural Classes of 5-Fluorouracil Prodrugs

Structural ClassBackbone ModificationRepresentative CompoundActivation Trigger
N1-Carbamates-CONHR group at N11-Butylcarbamoyl-5-fluorouracilCarboxylesterases
N1-Heterocyclic ConjugatesTetrahydrofuran at N1TegafurCYP2A6 oxidation
N3-Alkyl Derivatives-CH₂R group at N33-(Octyloxycarbonyl)-5-fluorouracilEsterase hydrolysis
N1,N3-Disubstituted HybridsDual modifications5-FU-emodin conjugatesHydrolysis + redox activation

Conjugated Systems

Covalent conjugation to macromolecular carriers represents an advanced prodrug strategy:

  • Polymer-Drug Conjugates: Poly(ethylene glycol)-polyamidoamine dendrimers functionalized with 5-fluorouracil via glutaric acid linkers demonstrate pH-dependent release, leveraging tumor microenvironment acidity [2].
  • Amino Acid/Nucleotide Hybrids: L-valine-5-fluorouracil conjugates utilize peptide transporter 1 for enhanced intestinal absorption, while 5-fluoro-2'-deoxyuridine exploits nucleoside transporters for selective tumor uptake [3] [7].

The structural diversity of 5-fluorouracil prodrugs exemplifies medicinal chemistry principles applied to overcome pharmacological barriers. Each modification strategically balances lipophilicity, metabolic stability, and enzyme-specific activation to optimize therapeutic outcomes.

Properties

CAS Number

64098-82-4

Product Name

1-Butylcarbamoyl-5-fluorouracil

IUPAC Name

N-butyl-5-fluoro-2,4-dioxopyrimidine-1-carboxamide

Molecular Formula

C9H12FN3O3

Molecular Weight

229.21 g/mol

InChI

InChI=1S/C9H12FN3O3/c1-2-3-4-11-8(15)13-5-6(10)7(14)12-9(13)16/h5H,2-4H2,1H3,(H,11,15)(H,12,14,16)

InChI Key

PVSNDBKXSKXPHM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N1C=C(C(=O)NC1=O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.